4-Biphenylmethanol
Overview
Description
Synthesis Analysis
The synthesis of 4-Biphenylmethanol involves several methodologies, highlighting the compound's versatility and the chemical industry's interest in optimizing its production. A notable method includes the application of the Suzuki reaction, which is widely utilized for forming biphenyl structures through cross-coupling reactions between organoboron compounds and halides or sulfonates under the presence of a palladium catalyst (Xie Wen-n, 2014). Additionally, the use of α,β-unsaturated carbonyl compounds in heterodiene syntheses presents an enantioselective approach to synthesizing 3,4-dihydropyran derivatives, showcasing the compound's role in generating chiral building blocks for bioactive molecules (G. Desimoni, G. Faita, P. Quadrelli, 2018).
Molecular Structure Analysis
The analysis of 4-Biphenylmethanol's molecular structure is crucial for understanding its chemical behavior and properties. Studies focusing on halogen···halogen interactions in organic crystals provide insights into the structural features influencing the compound's stability and reactivity (Srinu Tothadi, Sumy Joseph, G. Desiraju, 2013).
Chemical Reactions and Properties
4-Biphenylmethanol participates in various chemical reactions, underlining its significance in organic synthesis. The compound's ability to undergo transformation into 4-phosphorylated derivatives of 1,3-azoles demonstrates its utility in generating compounds with diverse biological activities (E. Abdurakhmanova, K. Kondratyuk, O. Holovchenko, V. Brovarets, 2018).
Physical Properties Analysis
The physical properties of 4-Biphenylmethanol, such as melting point, boiling point, and solubility, are essential for its application in various industries. While specific studies on these properties were not directly identified in the provided literature, the compound's physical characteristics significantly influence its handling and use in chemical processes.
Chemical Properties Analysis
The chemical properties of 4-Biphenylmethanol, including acidity, basicity, and reactivity with various chemical agents, dictate its role in synthesis and applications. The compound's reactivity towards palladium-catalyzed direct arylation exemplifies its utility in forming biaryl structures, a key feature in the synthesis of complex organic molecules (G. McGlacken, Lorraine M. Bateman, 2009).
Scientific Research Applications
1. Thermal Behavior and Molecular Mobility
4-Biphenylmethanol exhibits unique thermal behavior and molecular mobility characteristics. Research has shown that it readily crystallizes on cooling, in contrast to its 2-isomer. The slow molecular mobility of 4-biphenylmethanol in its amorphous solid state has been studied using techniques like differential scanning calorimetry (DSC) and thermally stimulated depolarization currents (TSDC). These studies indicate its potential as a strong glass-former with a fragility index of approximately 50 on Angell's scale (Diogo, Pinto, & Moura Ramos, 2006).
2. Thermochemistry and Molecular Enthalpy
The standard molar enthalpies of formation of 4-biphenylmethanol in its crystalline state have been determined using static-bomb combustion calorimetry. This research contributes to understanding its thermochemical properties, including its sublimation enthalpies and crystalline state structure. Such data are essential for theoretical methods testing and thermodynamic consistency assessments, particularly in the context of isodesmic and isogyric reactions involving organic compounds (Pinto, Bernardes, Diogo, & Piedade, 2007).
3. Crystal Structure and Intermolecular Interactions
Studies involving X-ray crystallography and infrared spectroscopy have provided insights into the crystal structure and intermolecular interactions of 4-biphenylmethanol. These studies offer interpretations of the IR spectra and estimations of hydrogen bond energy, which are crucial for understanding its molecular interactions and structural characteristics (Babkov, Baran, Davydova, Pietraszko, & Uspenskiy, 2005).
4. Quantum Mechanical Modeling
Quantum mechanical modeling of 4-biphenylmethanol provides insights into its molecular structure and IR absorption spectra. This type of research aids in understanding the different conformations of the molecule and their implications, which is valuable for applications in materials science and molecular engineering (Babkov, Baran, Davydova, Elkin, Kukielski, & Uspensky, 2004).
5. Spectroscopic Studies
Spectroscopic studies, including IR and Raman spectroscopy, have been conducted to understand the vitrification process of 4-biphenylmethanol. These studies reveal how its IR spectra change significantly during cooling, particularly in the OH-stretching vibration region. Such research is fundamental for applications in materials science, specifically in the study of molecular glasses (Baran, Davydova, & Pietraszko, 2005).
Safety And Hazards
4-Biphenylmethanol is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future demand for 4-Biphenylmethanol is expected to be driven by factors such as technological advancements, changing consumer behaviors, regulatory shifts, and global trends . The ability to adjust and come up with new ideas are crucial factors for achieving success in the 4-Biphenylmethanol market .
Relevant Papers A paper titled “Thermochemistry of 2- and 4-biphenylmethanol” provides some insights into the thermochemical properties of 4-Biphenylmethanol .
properties
IUPAC Name |
(4-phenylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHZLOJGKSWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075234 | |
Record name | 4-Biphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylmethanol | |
CAS RN |
3597-91-9 | |
Record name | [1,1′-Biphenyl]-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3597-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxymethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BIPHENYLMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-BIPHENYLMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Biphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BIPHENYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8BN8XCF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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